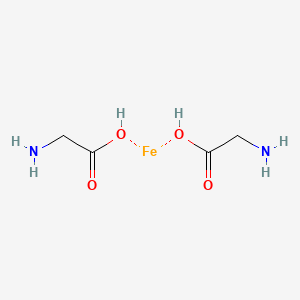
Iron bisglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous bisglycinate is a chelate compound formed by the reaction of ferrous ions with glycine. It is commonly used as a dietary supplement to address iron deficiency and iron deficiency anemia. This compound is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron supplements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferrous bisglycinate is synthesized by reacting ferrous oxide with sodium glycinate in the presence of citric acid in an aqueous solution. The reaction forms ferrous bisglycinate, which is further reacted with citric acid to form ferrous bisglycinate citric acid chelate .
Industrial Production Methods
In industrial settings, ferrous bisglycinate is produced by reacting reduced iron with glycine in the presence of citric acid. The resulting product is spray-dried without prior removal of the citric acid. This method ensures the compound remains highly hygroscopic and may contain water in variable amounts .
Análisis De Reacciones Químicas
Types of Reactions
Ferrous bisglycinate undergoes various chemical reactions, including:
Oxidation: Ferrous ions can be oxidized to ferric ions.
Reduction: Ferric ions can be reduced back to ferrous ions.
Chelation: The formation of stable chelate complexes with glycine.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like ascorbic acid can be used.
Chelation: Glycine and citric acid are commonly used in the chelation process.
Major Products Formed
Oxidation: Ferric bisglycinate.
Reduction: Ferrous bisglycinate.
Chelation: Ferrous bisglycinate citric acid chelate
Aplicaciones Científicas De Investigación
Ferrous bisglycinate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study chelation and coordination chemistry.
Biology: Investigated for its role in iron metabolism and transport.
Medicine: Used in the treatment of iron deficiency and iron deficiency anemia, especially in pregnant women and children
Industry: Employed in food fortification and dietary supplements to enhance iron intake.
Mecanismo De Acción
Ferrous bisglycinate acts as a source of dietary iron. The compound forms a ring structure when reacting with glycine, allowing it to be absorbed like an amino acid by the cells of the small intestine. This mechanism reduces the usual gastrointestinal irritation and constipation associated with other forms of iron supplements .
Comparación Con Compuestos Similares
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Heme iron polypeptide
Comparison
Ferrous bisglycinate is unique due to its higher bioavailability and fewer gastrointestinal side effects compared to other iron salts. Unlike ferrous sulfate and ferrous fumarate, ferrous bisglycinate does not form insoluble compounds with substances like phytates, oxalates, and tannins, making it more effective in increasing hemoglobin levels .
Propiedades
Fórmula molecular |
C4H10FeN2O4 |
|---|---|
Peso molecular |
205.98 g/mol |
Nombre IUPAC |
2-aminoacetic acid;iron |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
Clave InChI |
OTTPVANZKZRSBY-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N.C(C(=O)O)N.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















